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molecular formula C12H14FN3O3 B8712994 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxamide CAS No. 648917-77-5

1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxamide

Cat. No. B8712994
M. Wt: 267.26 g/mol
InChI Key: YZFAJOIHDMQTPG-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

The mixture consisting of 1.62 g of 2,5-difluoronitrobenzene, 1.9 g of nipecotamide and 10 ml of NMP was heated with stirring to 80° C. for 2 hours. After the mixture had been allowed to cool, 30 ml of water were added and the mixture was stirred at RT for 30 minutes. The precipitated solid was filtered off with suction and dried under reduced pressure.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[NH:12]1[CH2:20][CH2:19][CH2:18][CH:14]([C:15]([NH2:17])=[O:16])[CH2:13]1.CN1C(=O)CCC1>O>[F:8][C:5]1[CH:6]=[CH:7][C:2]([N:12]2[CH2:20][CH2:19][CH2:18][CH:14]([C:15]([NH2:17])=[O:16])[CH2:13]2)=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
N1CC(C(=O)N)CCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring to 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC(=C(C=C1)N1CC(CCC1)C(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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